molecular formula C7H10O3 B105307 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one CAS No. 698-10-2

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

Cat. No. B105307
CAS RN: 698-10-2
M. Wt: 142.15 g/mol
InChI Key: IUFQZPBIRYFPFD-UHFFFAOYSA-N
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Description

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is a compound with a sweet, maple, and caramel odor, which is significant in the flavor industry. It is a derivative of 5-hydroxyfuran-2(5H)-one, a structure that serves as a core for various synthetic applications due to its functional groups that allow for diverse chemical reactions .

Synthesis Analysis

The synthesis of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one has been achieved starting from diethyl oxalate through a Grignard reaction followed by condensation. The study explored the effects of different bases on the condensation process of the intermediate, ethyl 2-oxobutanoate, with propanal. It was found that the use of a weaker base like K2CO3 led to predominant self-condensation, while stronger bases such as LDA or t-BuOK increased the yield of the desired product. The optimal conditions involved using t-BuOK, which suppressed self-condensation and produced the target compound in about 90% separated yield .

Molecular Structure Analysis

The molecular structure of related 5-hydroxyfuran-2(5H)-one derivatives has been established through various methods, including X-ray single-crystal diffraction studies. For instance, the structure of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, a related compound, was confirmed using this technique, which provides insights into the arrangement of atoms within the molecule and can be extrapolated to understand the structure of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one .

Chemical Reactions Analysis

The chemical reactivity of 5-hydroxyfuran-2(5H)-one derivatives, including the ethyl and methyl substituted variants, is influenced by the presence of functional groups such as hydroxyl and furan ring. These groups allow for various transformations, including halolactonization, hydroxylation, and other modifications that can lead to a wide range of products. The synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones, for example, involves sequential halolactonization and hydroxylation reactions, which could be applied to the synthesis of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the substituents on the furan ring. In the case of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, the ethyl and methyl groups contribute to its distinct sweet, maple, and caramel odor, which is valuable in flavor chemistry. The molecular weight, solubility, boiling point, and other physical properties are determined by the molecular structure, which can be deduced from related compounds synthesized and characterized in the literature .

Scientific Research Applications

Flavor Enhancements in Animal Feed

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, along with its derivative 3-hydroxy-4,5-dimethylfuran-2(5H)-one, is used as a flavoring in animal feed. These compounds are considered safe at specific concentrations for various animal species, including poultry, pigs, cattle, and salmonids. Their usage is crucial for enhancing the palatability of animal feed, contributing to better feed intake and overall animal health (Hogstrand, 2014).

Stereochemical Studies and Odor Evaluation

A significant aspect of research on this compound involves its stereochemistry. The compound and its isomers, including 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, have been separated and studied for their odor characteristics. Understanding the relationship between the compound's stereochemistry and its odor properties is essential for applications in flavor and fragrance industries (Monde et al., 2009).

Synthesis Techniques

Research has also been focused on the efficient synthesis of related compounds like 4-Halo-5-hydroxyfuran-2(5H)-ones. Such synthetic methods, involving halolactonization and gamma-hydroxylation, are pivotal in creating various derivatives for potential use in pharmaceuticals, agrochemicals, and flavor industries (Ma et al., 2004).

Atmospheric Chemistry Studies

This compound is also studied in the context of atmospheric chemistry. Research in this area aims to understand how compounds like 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one behave when exposed to atmospheric elements like chlorine atoms, which is crucial for assessing environmental impact and safety (Villanueva et al., 2009).

Natural Occurrence and Isolation

Studies have also isolated this compound from natural sources, such as acid hydrolyzed soy protein. This aspect of research highlights the compound's presence and potential roles in various natural products, which could have implications in food science and nutrition (Manley et al., 1980).

Catalytic Reduction in Biorefinery

The compound has relevance in the catalytic reduction of biomass-derived furanic compounds, a process essential in biorefinery for producing biofuels and other valuable chemicals. Understanding the reaction mechanisms and developing efficient catalysts for such transformations is crucial for sustainable chemical production (Nakagawa et al., 2013).

properties

IUPAC Name

2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFQZPBIRYFPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052441
Record name 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, yellow liquid with a maple, butterscotch odour
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033551
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.134-1.144
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

CAS RN

698-10-2
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source CAS Common Chemistry
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Record name Abhexon
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Record name 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-
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Record name 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

21 °C
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
26
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
Chemical group 13 consists of furanones and tetrahydrofurfuryl derivatives of which four are currently authorised for use as flavours in food. 4‐Hydroxy‐2, 5‐dimethylfuran‐3(2H)‐one …
Number of citations: 11 efsa.onlinelibrary.wiley.com
EFSA Panel on Additives and Products or … - EFSA …, 2014 - Wiley Online Library
Scientific Opinion on the safety and efficacy of furanones and tetrahydrofurfuryl derivatives: 5â•’ethylâ•’3â•’hy Page 1 EFSA Journal 2014;12(3):3608 Suggested citation: EFSA FEEDAP …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 12 …
Number of citations: 4 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2019 - Wiley Online Library
The Panel on Food Additives and Flavourings of the European Food Safety Authority was requested to evaluate the genotoxic potential of 12 flavouring substances from subgroup 4.1 of …
Number of citations: 1 efsa.onlinelibrary.wiley.com
C Hogstrand - European Food Safety Authority, 2014 - kclpure.kcl.ac.uk
Scientific Opinion on the safety and efficacy of furanones and tetrahydrofurfuryl derivatives: 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one and 3-hydroxy-4,5-dimethylfuran-2(5H)-one (chemical group 13) when used as flavourings …
Number of citations: 0 kclpure.kcl.ac.uk
K Tomiyama, K Sakurai, Y Yaguchi… - Natural Product …, 2016 - journals.sagepub.com
The volatile components of the dried fruit of Luo Han Guo (Siraitia grosvenorii Swingle) belonging to the family Cucurbitaceae were analyzed by AROMASCOPE ® technique using …
Number of citations: 5 journals.sagepub.com
Q Yang, MM Liang, HJ Wang, QQ Zhao, HJ Zhu, L Liu… - Tetrahedron, 2017 - Elsevier
The experimental optical rotation (OR), electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra of (R)-3-hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon, 1) …
Number of citations: 3 www.sciencedirect.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2023 - Wiley Online Library
The Panel on Food Additives and Flavourings of the European Food Safety Authority was requested to evaluate the genotoxic potential of four flavouring substances [FL‐no: 10.023, …
Number of citations: 8 efsa.onlinelibrary.wiley.com
S Bailly, V Jerkovic, A Meuree… - Journal of Agricultural …, 2009 - ACS Publications
Recent work has revealed the importance of polyfunctional thiols in young Sauternes wines, but very little is yet known about the fate of such compounds during aging in the bottle. In …
Number of citations: 68 pubs.acs.org
M Fechir, K Reglitz, V Mall, J Voigt… - Journal of Agricultural …, 2021 - ACS Publications
Specialty barley malts provide unique aroma characteristics to beer; however, the transfer of specialty malt odorants to beer has not yet been systematically studied. Therefore, three …
Number of citations: 12 pubs.acs.org

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